molecular formula C12H14O5 B1241056 10-Norparvulenone CAS No. 313661-79-9

10-Norparvulenone

Cat. No.: B1241056
CAS No.: 313661-79-9
M. Wt: 238.24 g/mol
InChI Key: NXSUIALRPVXVTA-UHFFFAOYSA-N
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Description

10-Norparvulenone is a fungal metabolite originally isolated from the fungus Microsphaeropsis sp. FO-5050. It is known for its antiviral properties, particularly against the influenza virus. The compound has a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a core skeleton of a six-membered carbon ring with a five-membered lactone ring fused to it, along with a ketone group and a secondary alcohol group.

Preparation Methods

10-Norparvulenone is typically isolated from fungal cultures. The preparation involves the fermentation of the fungus Microsphaeropsis sp. FO-5050, followed by extraction and purification processes. The fermentation is carried out in a suitable medium, and the compound is extracted using organic solvents. The purification is then achieved through chromatographic techniques .

Chemical Reactions Analysis

10-Norparvulenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Norparvulenone has several scientific research applications:

Mechanism of Action

The exact mechanism by which 10-Norparvulenone exerts its antiviral effects is not fully understood. studies suggest that it targets the influenza virus’s sialidase activity, an enzyme crucial for viral entry into host cells. By inhibiting this enzyme, this compound potentially prevents viral infection and replication .

Comparison with Similar Compounds

10-Norparvulenone is closely related to other fungal metabolites such as parvulenone and O-methylasparvenone. These compounds share similar structural features, including a naphthalenone core. this compound is unique due to its specific antiviral properties and its distinct chemical structure, which includes additional hydroxyl and methoxy groups .

Similar compounds include:

  • Parvulenone
  • O-Methylasparvenone
  • Leptothalenone A and B

These compounds also exhibit various biological activities, but this compound stands out for its potent antiviral effects against the influenza virus .

Properties

IUPAC Name

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSUIALRPVXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346895
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618104-32-8
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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